Cas no 883106-41-0 (1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butylester)

1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butylester 化学的及び物理的性質
名前と識別子
-
- 1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester
- (1-(3-aminobenzoyl)piperidin-4-yl)carbamic acid tert-butyl ester
- [1-(3-AMINO-BENZOYL)-PIPERIDIN-4-YL]-CARBAMIC ACID TERT-BUTYL ESTER
- 1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butylester
- TERT-BUTYL N-[1-(3-AMINOBENZOYL)PIPERIDIN-4-YL]CARBAMATE
- 883106-41-0
-
- インチ: InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)19-14-7-9-20(10-8-14)15(21)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10,18H2,1-3H3,(H,19,22)
- InChIKey: YFNYWTHTAIGDBX-UHFFFAOYSA-N
- ほほえんだ: C(OC(=O)NC1CCN(C(=O)C2C=CC=C(N)C=2)CC1)(C)(C)C
計算された属性
- せいみつぶんしりょう: 319.18959167g/mol
- どういたいしつりょう: 319.18959167g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 425
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 84.7Ų
じっけんとくせい
- 密度みつど: 1.18
1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butylester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A293310-10mg |
1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butylester |
883106-41-0 | 10mg |
$ 585.00 | 2022-06-08 | ||
TRC | A293310-5mg |
1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butylester |
883106-41-0 | 5mg |
$ 370.00 | 2022-06-08 | ||
TRC | A293310-2.5mg |
1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butylester |
883106-41-0 | 2.5mg |
$ 200.00 | 2022-06-08 |
1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butylester 関連文献
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butylesterに関する追加情報
Introduction to 1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butylester (CAS No. 883106-41-0) and Its Emerging Applications in Chemical Biology and Drug Discovery
The compound 1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butylester, identified by the CAS number 883106-41-0, represents a structurally intriguing molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its unique scaffold, combining a piperidine ring with a benzoyl group and a tert-butyl ester moiety, positions it as a versatile intermediate for the synthesis of bioactive molecules. This introduction delves into the chemical properties, synthetic pathways, and most notably, its role in contemporary research applications.
The molecular structure of 1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butylester features a piperidine core, which is a common pharmacophore in medicinal chemistry due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of a benzoyl group at the 3-position introduces an aromatic component that can enhance binding affinity and selectivity. Furthermore, the carbamic acid tert-butyl ester functionality serves as a protecting group for the carboxylic acid moiety, allowing for selective modifications during synthetic processes. This combination of structural elements makes it an attractive building block for designing novel therapeutic agents.
In recent years, there has been a surge in interest regarding piperidine derivatives in drug discovery, particularly for their potential applications in treating neurological disorders, infectious diseases, and cancer. The benzoyl-piperidine motif has been explored in several high-profile drug candidates that have advanced into clinical trials. For instance, derivatives of this class have shown promise as kinase inhibitors, where the piperidine ring interacts with the ATP-binding site of target enzymes. The tert-butyl ester group in 1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butylester can be readily hydrolyzed under specific conditions to reveal the free carboxylic acid, facilitating further derivatization into more complex molecules.
One of the most compelling aspects of this compound is its utility as a precursor in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the biological activity of natural peptides while avoiding their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The piperidine ring can serve as a scaffold to replace peptide backbones, while the benzoyl group can replace amide bonds, creating more stable and orally active molecules. Current research highlights its application in developing inhibitors targeting protein-protein interactions (PPIs), which are challenging to address with traditional small-molecule drugs due to their large binding surfaces and lack of well-defined binding pockets.
The tert-butyl ester group also lends itself to click chemistry applications, enabling rapid and efficient conjugation with other functional groups. This property is particularly valuable in drug development pipelines where multivalent ligands are required for enhanced binding affinity or targeted delivery. For example, researchers have utilized this compound to synthesize bispecific antibodies or nanoparticles by incorporating azide or alkyne functionalities via copper-catalyzed cycloaddition reactions. Such strategies are increasingly employed in immunotherapy and targeted cancer treatments.
Recent advancements in computational chemistry have further enhanced the utility of 1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butylester. Machine learning models trained on large datasets of bioactive molecules have demonstrated the ability to predict binding affinities and optimize molecular structures with remarkable accuracy. By leveraging these tools, medicinal chemists can rapidly screen derivatives of this compound to identify lead candidates with improved pharmacokinetic profiles. Additionally, virtual screening algorithms have been used to identify novel binding pockets on biological targets that could be exploited by tailored analogs.
The synthesis of 1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butylester typically involves multi-step organic transformations starting from commercially available precursors such as 3-aminobenzophenone and N-boc-piperidine. Key steps include acylation followed by nucleophilic substitution or condensation reactions to introduce the piperidine moiety. Protecting group strategies are employed to ensure regioselectivity during subsequent modifications. Recent synthetic methodologies have focused on improving yields and reducing side reactions through catalytic approaches or green chemistry principles.
In conclusion, 1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butylester (CAS No. 883106-41-0) stands out as a valuable intermediate in modern drug discovery efforts. Its unique structural features make it adaptable for diverse applications, from peptidomimetic design to click chemistry and computational optimization. As research continues to uncover new therapeutic targets and challenges traditional drug development paradigms, compounds like this will remain instrumental in forging innovative solutions for human health.
883106-41-0 (1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butylester) 関連製品
- 765248-92-8(cis-5-methylpiperidine-2-carboxylic acid)
- 896358-30-8(3-(4-fluorophenyl)sulfanyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide)
- 127268-04-6(1-(4-methyl-1,3-thiazol-2-yl)-1,4-diazepane)
- 2229375-38-4(tert-butyl N-{3-1-(aminomethyl)-2,2-dimethylcyclopropyl-4-fluorophenyl}carbamate)
- 1260604-09-8((3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid)
- 2716848-88-1(rel-(2S,3S)-2-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride)
- 946300-61-4(N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide)
- 960-24-7(1-Methylcyclohexylphthalic Acid Ester)
- 2172183-19-4(3-4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl-2,2-dimethylpropan-1-ol)
- 2171602-64-3(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanoylpiperidine-3-carboxylic acid)